4-fluoro-N-(2-methylcyclopentyl)aniline
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Overview
Description
4-fluoro-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₂H₁₆FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a 2-methylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methylcyclopentyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-methylcyclopentanone.
Reaction: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with 2-methylcyclopentanone in the presence of a suitable catalyst.
Catalysts and Conditions: Common catalysts include palladium or nickel complexes, and the reaction is often carried out under mild conditions with a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize reaction conditions, catalysts, and solvents to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields amine or hydrocarbon derivatives.
Substitution: Results in various substituted aniline derivatives.
Scientific Research Applications
4-fluoro-N-(2-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, leading to various biological effects. The compound may also participate in hydrogen bonding and van der Waals interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluorine atom substituted on the benzene ring.
N-methylcyclopentylaniline: Similar structure but lacks the fluorine atom.
Uniqueness
4-fluoro-N-(2-methylcyclopentyl)aniline is unique due to the presence of both the fluorine atom and the 2-methylcyclopentyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-12(9)14-11-7-5-10(13)6-8-11/h5-9,12,14H,2-4H2,1H3 |
InChI Key |
FGFPBBDMZVBGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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